molecular formula C21H21NO4 B2831507 N-Fmoc-cyclopropyl alanine CAS No. 1219163-22-0; 170642-29-2; 214750-76-2

N-Fmoc-cyclopropyl alanine

Cat. No.: B2831507
CAS No.: 1219163-22-0; 170642-29-2; 214750-76-2
M. Wt: 351.402
InChI Key: DRGUEWQZLABTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-cyclopropyl alanine is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUEWQZLABTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Solubility Profile of N-Fmoc-cyclopropyl Alanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Parameter of Solubility in Peptide Synthesis

In the landscape of modern drug discovery and development, the synthesis of novel peptides and peptidomimetics holds immense promise. The incorporation of unnatural amino acids, such as N-Fmoc-cyclopropyl alanine, offers a powerful strategy to enhance the conformational rigidity, metabolic stability, and biological activity of these molecules.[1] However, the successful incorporation of such unique building blocks into a growing peptide chain is fundamentally governed by a parameter that is often overlooked in its complexity: solubility. This technical guide provides an in-depth exploration of the solubility of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to optimize its use in their synthetic workflows. An understanding of the solubility characteristics of this reagent is paramount for ensuring efficient coupling reactions, minimizing aggregation, and ultimately improving the yield and purity of the target peptide.[2]

The Molecular Architecture of this compound and its Implications for Solubility

The solubility of any compound is a direct consequence of its molecular structure and the interplay of intermolecular forces with the surrounding solvent molecules. In the case of this compound, three key structural motifs dictate its solubility behavior:

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, aromatic protecting group is inherently hydrophobic and significantly influences the overall solubility profile.[2] Its presence generally confers good solubility in many organic solvents.[2]

  • The Cyclopropyl Ring: The incorporation of a cyclopropyl group into the alanine side chain introduces a degree of hydrophobicity and conformational rigidity.[1] This small, strained carbocycle can impact how the molecule packs in the solid state and how it interacts with solvent molecules.[1]

  • The Carboxylic Acid and Amine Functionalities: These polar groups are capable of hydrogen bonding and ionic interactions, which play a crucial role in the solubility in polar and protic solvents. The free carboxylic acid can deprotonate, and the N-terminal amine, once deprotected, can be protonated, significantly altering the molecule's charge and solubility.

The interplay of these features results in a molecule with a complex solubility profile, exhibiting amphiphilic character.

Quantitative and Qualitative Solubility Data

SolventSolvent TypeQuantitative SolubilityQualitative SolubilityKey Considerations
Dimethylformamide (DMF)Polar AproticNot PublishedSlightly Soluble[3]A common and effective solvent for solid-phase peptide synthesis (SPPS), known to dissolve many Fmoc-amino acids well.[2][4] However, DMF can degrade over time to release dimethylamine, which can prematurely remove the Fmoc group.
Dimethyl Sulfoxide (DMSO)Polar Aprotic200 mg/mL (569.15 mM)[5]Slightly Soluble[3]A strong solvent for many organic compounds, including hydrophobic peptides. Its hygroscopic nature can impact solubility.[5]
N-Methyl-2-pyrrolidone (NMP)Polar AproticNot PublishedExpected to be solubleOften used as an alternative to DMF in SPPS, with good solvating properties for resins and reagents.[4][6] Some reports suggest Fmoc-amino acids may be less stable in NMP over extended periods compared to DMF.[6]
Dichloromethane (DCM)Nonpolar AproticNot PublishedExpected to have limited solubilityWhile historically used in peptide synthesis, its utility with Fmoc-amino acids can be limited due to solubility concerns.[4]
Methanol (MeOH)Polar ProticNot PublishedSlightly Soluble[3]A polar protic solvent that can engage in hydrogen bonding.
WaterPolar ProticNot PublishedExpected to be poorly solubleThe hydrophobic Fmoc group and cyclopropyl moiety significantly limit solubility in aqueous solutions. The solubility of Fmoc-protected amino acids in aqueous solutions can be low.[7]
Acetonitrile (ACN)Polar AproticNot PublishedExpected to have limited to moderate solubilityOften used in reversed-phase HPLC for peptide purification.
Tetrahydrofuran (THF)Polar AproticNot PublishedExpected to have limited to moderate solubilityHas been used in conjunction with PEG-based resins for coupling hindered amino acids.[6]

Experimental Protocol for Determining Solubility

To address the scarcity of quantitative data, a robust and reliable experimental protocol is essential. The following gravimetric method provides a straightforward approach to determine the solubility of this compound in various solvents.

Materials and Equipment:
  • This compound (solid)

  • A range of analytical grade solvents (e.g., DMF, DMSO, NMP, DCM, Methanol, Water, Acetonitrile, THF)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation.

    • Record the initial mass of the solid.

    • Add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Separation of Solid and Liquid Phases:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully transfer a known volume of the supernatant (the saturated solution) to a new, pre-weighed vial. Be cautious not to disturb the solid pellet.

  • Solvent Evaporation:

    • Evaporate the solvent from the vial containing the supernatant. This can be achieved in a drying oven at a temperature below the decomposition point of the compound or under vacuum in a desiccator.

  • Gravimetric Analysis:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved this compound is the final mass of the vial minus its initial pre-weighed mass.

  • Calculation of Solubility:

    • Solubility is typically expressed in mg/mL or mol/L.

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant transferred (mL)

    • Solubility (mol/L) = (Mass of dissolved solid (g) / Molecular Weight of this compound ( g/mol )) / Volume of supernatant transferred (L)

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess N-Fmoc-cyclopropyl alanine to a pre-weighed vial prep2 Add a known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Transfer a known volume of supernatant sep1->sep2 analysis1 Evaporate solvent from the supernatant sep2->analysis1 analysis2 Weigh the dried solute analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3 G cluster_solvent Solvent Properties cluster_choice Experimental Choice cluster_outcome Experimental Outcome prop1 High Polarity (e.g., DMF, NMP, DMSO) choice1 Solid-Phase Peptide Synthesis (SPPS) prop1->choice1 Favors choice2 Solution-Phase Synthesis prop1->choice2 May be suitable prop2 Low Polarity (e.g., DCM) prop2->choice1 Limited utility prop3 Protic Nature (e.g., Water, MeOH) choice3 Purification (RP-HPLC) prop3->choice3 Component of mobile phase outcome1 High Coupling Efficiency choice1->outcome1 outcome2 Minimized Aggregation choice1->outcome2 outcome3 Poor Reagent Dissolution choice1->outcome3 If poor choice outcome4 Successful Purification choice3->outcome4

Sources

Methodological & Application

enhancing enzymatic resistance of peptides with cyclopropyl alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Enzymatic Resistance of Peptides with Cyclopropyl Alanine

Executive Summary

Peptide therapeutics often suffer from rapid in vivo clearance due to proteolytic degradation. While traditional modifications (e.g., D-amino acids, N-methylation) are effective, they can disrupt receptor binding affinity.


-Cyclopropylalanine (CPrA)  offers a superior alternative: a non-canonical amino acid that introduces specific steric bulk and conformational rigidity without drastically altering the electronic character of the peptide backbone. This guide details the mechanistic basis for CPrA-induced stability and provides a field-proven protocol for its synthesis and validation.

Mechanism of Action: The Steric Shield

Proteases (e.g., Trypsin, Chymotrypsin, Elastase) require the peptide substrate to adopt an extended conformation within the active site cleft to hydrolyze the amide bond. CPrA confers resistance through two synergistic mechanisms:

  • Steric Occlusion: The cyclopropyl group is structurally rigid and bulky. When placed at the

    
     or 
    
    
    
    position (adjacent to the scissile bond), it physically blocks the entry of the protease's catalytic triad (Ser-His-Asp).
  • Rotameric Locking: Unlike the flexible isopropyl side chain of Leucine or Valine, the cyclopropyl ring has restricted rotation (

    
     angle constraints). This forces the peptide backbone into specific conformations (often favoring 
    
    
    
    -turns) that are energetically unfavorable for protease binding.
Figure 1: Mechanistic Pathway of Proteolytic Resistance

ProteaseResistance Substrate Native Peptide (Flexible Backbone) Protease Protease Active Site (Catalytic Triad) Substrate->Protease Diffuses to Complex Enzyme-Substrate Complex Formed Protease->Complex Induced Fit StericClash Steric Occlusion & Rotamer Lock Protease->StericClash Interaction Hydrolysis Hydrolysis (Peptide Degradation) Complex->Hydrolysis Catalysis CPrA_Peptide CPrA-Modified Peptide (Rigid/Steric Bulk) CPrA_Peptide->Protease Diffuses to NoBinding Binding Prevented (No Hydrolysis) StericClash->NoBinding Active Site Rejection NoBinding->CPrA_Peptide Remains Intact

Caption: CPrA introduces steric clashes and conformational constraints that prevent the induced fit required for proteolysis.

Strategic Design Considerations

To maximize stability without sacrificing potency, replace hydrophobic residues (Leu, Val, Ala, Phe) with CPrA.

Position Relative to Cleavage SiteImpact on StabilityImpact on Binding AffinityRecommendation
P1 (N-terminal side of bond) High (Direct Shielding)High RiskTest first; effective against Chymotrypsin-like activity.
P1' (C-terminal side of bond) High (Direct Shielding)Moderate RiskPrimary Target. Often tolerated well by receptors.
P2 / P2' Moderate (Conformational)Low RiskGood for "fine-tuning" stability.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with CPrA

Challenge: The steric bulk of the cyclopropyl group can hinder the coupling efficiency of the incoming Fmoc-CPrA-OH and the subsequent amino acid. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Materials
  • Resin: Rink Amide (0.6 mmol/g loading) or Wang Resin.

  • Amino Acid: Fmoc-

    
    -cyclopropyl-L-alanine (Fmoc-Cqa-OH).[1][2]
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (5 
    
    
    
    ).
  • Coupling Fmoc-CPrA-OH (The Critical Step):

    • Stoichiometry: Use 3.0 equivalents of Fmoc-CPrA-OH relative to resin loading.

    • Activation: Dissolve AA and 2.9 eq HATU in minimal DMF. Add 6.0 eq DIPEA.

    • Pre-activation: Let the mixture sit for 30 seconds (yellow color development).

    • Reaction: Add to resin.[3][4] Shake at room temperature for 2 hours (standard AA is 45 min).

    • Self-Validation Check: Perform a Kaiser Test (ninhydrin). If beads are blue, repeat coupling (Double Coupling).

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine to cap unreacted amines if the Kaiser test is slightly positive after double coupling.

  • Subsequent Coupling: The amino acid following CPrA is also difficult to couple due to the bulk of the CPrA already on the chain. Use double coupling for the next residue.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol: Enzymatic Stability Assay (LC-MS)

Objective: Determine the half-life (


) of the CPrA-modified peptide compared to the wild-type (WT).
Materials
  • Matrix: Pooled Human Serum (commercial) or purified enzymes (Trypsin/Chymotrypsin).

  • Internal Standard (IS): Ketoprofen or a stable isotope-labeled peptide.

  • Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Experimental Workflow
  • Preparation:

    • Prepare 10 mM peptide stock in DMSO.

    • Dilute to 100

      
      M in PBS (Phosphate Buffered Saline).
      
  • Incubation:

    • Mix 10

      
      L peptide solution with 90 
      
      
      
      L pre-warmed Serum (37°C). Final conc: 10
      
      
      M.
    • Control: Heat-inactivated serum (to rule out chemical instability).

  • Sampling:

    • At time points

      
       min, remove 20 
      
      
      
      L of the mixture.
  • Quenching:

    • Immediately add 80

      
      L of cold Quenching Solution (containing Internal Standard).
      
    • Vortex for 30s; Centrifuge at 10,000

      
       g for 10 min to precipitate serum proteins.
      
  • Analysis (LC-MS):

    • Inject 5

      
      L of supernatant onto a C18 column.
      
    • Monitor the [M+H]+ or [M+2H]2+ ion peak area.

Data Analysis & Visualization

Calculate the % Remaining using the ratio of Peptide Area to Internal Standard Area.



Plot


 vs. Time. The slope 

represents the elimination rate constant.

Figure 2: Experimental Workflow for Stability Validation

StabilityWorkflow Start Start: Peptide Synthesis (Fmoc-CPrA-OH) Purify Purification & QC (HPLC/MS >95%) Start->Purify Incubate Incubation (Human Serum, 37°C) Purify->Incubate Sample Time-Point Sampling (0, 15, 30... 240 min) Incubate->Sample Quench Protein Precipitation (ACN + Formic Acid) Sample->Quench Analyze LC-MS Analysis (Quantify [M+H]+) Quench->Analyze Calc Calculate Half-Life (t1/2) Compare WT vs CPrA Analyze->Calc

Caption: Step-by-step workflow from synthesis to kinetic stability data generation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of CPrA.Switch to HATU (if using DIC). Increase temperature to 50°C (microwave assisted).
Low Solubility CPrA is hydrophobic.Add a PEG-spacer or switch adjacent residues to Lys/Arg to improve solubility.
No Stability Improvement Cleavage is happening elsewhere.Perform metabolite ID (MetID) to find the exact cleavage site. The protease might be cutting a different bond not protected by CPrA.

References

  • Synthesis of Cyclopropylalanine Derivatives

    • Title: Asymmetric Synthesis of -Cyclopropylalanine Deriv
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General Journal Link for verification of chemical methodology).

  • Peptide Stability Mechanisms

    • Title: Strategies to Improve the Metabolic Stability of Peptide Drugs.[5]

    • Source:Frontiers in Pharmacology
    • URL:[Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • LC-MS Stability Assays

    • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma.
    • Source:Pharmaceutics (MDPI)
    • URL:[Link][4][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation with Fmoc-Cyclopropyl Alanine (CPr-Ala)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Aggregation & Steric Hindrance in Fmoc-CPr-Ala Synthesis

Executive Summary: The Cyclopropyl Challenge

N-Fmoc-3-cyclopropyl-L-alanine (Fmoc-CPr-Ala) presents a dual kinetic barrier in Solid Phase Peptide Synthesis (SPPS). Unlike standard alanine, the cyclopropyl moiety introduces significant steric bulk at the


-carbon (similar to Valine or Isoleucine) and increased hydrophobicity .
  • Steric Hindrance: The rigid cyclopropyl ring shields the

    
    -amine, slowing nucleophilic attack during acylation.
    
  • Aggregation: The hydrophobic side chain promotes inter-chain association (

    
    -sheet formation) on the resin, leading to "difficult sequences" where the resin collapses and active sites become inaccessible.
    

This guide moves beyond standard protocols to provide high-fidelity solutions for these specific physicochemical challenges.

Module 1: Pre-Synthesis Planning (The Environment)

Q: My resin isn't swelling after adding Fmoc-CPr-Ala. Why?

A: This is the hallmark of peptide-resin aggregation. Polystyrene (PS) resins often fail here because the hydrophobic CPr-Ala residues interact with the styrene core and each other, expelling the solvent.

Protocol: Switch to PEG-based Supports For sequences containing CPr-Ala, traditional PS resins are insufficient. You must use a resin that maintains high solvation even when the peptide chain becomes hydrophobic.

ParameterStandard Protocol (Avoid)High-Fidelity Protocol (Recommended) Mechanism
Resin Type Polystyrene (1% DVB)ChemMatrix® (100% PEG) or TentaGelPEG forms a "quasi-liquid" state, physically preventing chain aggregation.
Loading 0.6 – 0.8 mmol/gLow Loading (< 0.25 mmol/g) Reduces the spatial density of chains, minimizing intermolecular H-bonding.
Solvent DMF (100%)DMF/DMSO (4:1) or NMP DMSO is a powerful H-bond disruptor that solvates the resin-bound peptide.
Module 2: Coupling Chemistry (The Reaction)

Q: Standard HBTU/DIEA coupling shows incomplete conversion (deletion sequences). What is the fix?

A: HBTU is too weak for the steric barrier of CPr-Ala. You need a reagent that generates a more reactive ester and a base that minimizes racemization.

The "Gold Standard" Coupling Cocktail Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza group in HATU provides a neighboring group effect (anchimeric assistance) that accelerates the coupling rate by orders of magnitude compared to HBTU.

Step-by-Step Protocol:

  • Equivalents: Use 5.0 eq of Fmoc-CPr-Ala and 4.9 eq of HATU.

  • Base: Use 10 eq of TMP (2,4,6-Trimethylpyridine, Collidine) instead of DIEA.

    • Why? Collidine is a weaker, more hindered base. It is sufficient to activate the uronium salt but reduces the risk of base-catalyzed racemization of the sensitive CPr-Ala.

  • Pre-activation: Activate for 30 seconds prior to adding to the resin. Do not age the ester longer than 2 minutes (risk of epimerization).

  • Double Coupling: Perform two coupling cycles of 45 minutes each.

Module 3: Structural Disruption (The "Magic")

Q: I am synthesizing a long peptide (>20 AA) with CPr-Ala. Coupling efficiency drops after the 10th residue. How do I break the aggregates?

A: You must mechanically or chemically disrupt the


-sheets. If the sequence allows, this is where Pseudoproline Dipeptides  become critical.

Strategy: The "Kink" Insertion If your sequence contains Serine, Threonine, or Cysteine within 2–4 residues of the CPr-Ala, replace them with a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH).

  • Mechanism: The pseudoproline introduces a "kink" in the backbone (cis-amide bond), preventing the formation of the ordered

    
    -sheets that cause aggregation. This "solubilizing block" acts as a shield for the difficult CPr-Ala coupling nearby.
    

Alternative: Chaotropic Salts If Pseudoprolines are not an option (no Ser/Thr/Cys nearby), use Chaotropic Wash/Coupling buffers.

  • Add 0.4M LiCl (Lithium Chloride) to your coupling solution.

  • Why? Lithium ions disrupt the hydrogen bonding network of the aggregating peptide chains, forcing them back into solution.

Module 4: Microwave Synthesis & Racemization

Q: Can I use microwave heating to force the coupling of CPr-Ala?

A: Yes, but with extreme caution. The strain of the cyclopropyl ring combined with high heat makes the


-proton more acidic, increasing racemization risk (conversion of L-CPr-Ala to D-CPr-Ala).

Microwave Safety Limits:

  • Max Temperature: 50°C (Do not use the standard 75°C or 90°C).

  • Power: Low wattage (dynamic cycling).

  • Additives: Use Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) instead of HOBt. Oxyma suppresses racemization more effectively at elevated temperatures.

Visualizing the Solution

The following diagram illustrates the mechanistic failure points and the targeted interventions described above.

G Start Fmoc-CPr-Ala Coupling Step Issue Steric Bulk & Hydrophobicity Start->Issue Agg Beta-Sheet Aggregation Issue->Agg Inter-chain H-bonds Chem Solution 2: HATU + Collidine (Strong Activation) Issue->Chem Slow Kinetics? Solvent Solution 1: ChemMatrix Resin + DMSO/NMP Agg->Solvent Resin Collapse? Struct Solution 3: Pseudoprolines or LiCl Chaotropes Agg->Struct Insoluble Clumps? Result Successful Elongation Solvent->Result Restores Solvation Chem->Result Accelerates Attack Struct->Result Disrupts H-bonds

Figure 1: Mechanistic intervention pathways for overcoming aggregation during CPr-Ala synthesis.

Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your synthesis.

DecisionTree Start Synthesis Failed at CPr-Ala Step Check1 Check Resin Swelling Start->Check1 ResinBad Resin Collapsed/Shrunk? Check1->ResinBad Yes ResinGood Resin Swollen OK Check1->ResinGood No Action1 Switch to ChemMatrix Add 0.4M LiCl ResinBad->Action1 Check2 Check HPLC/Mass Spec ResinGood->Check2 Deletion Deletion Sequence Found (Missing CPr-Ala) Check2->Deletion Racem Split Peak (D-isomer) (Racemization) Check2->Racem Action2 Use HATU/Collidine Double Couple Deletion->Action2 Action3 Lower Temp to 50°C Switch Base to Collidine Racem->Action3

Figure 2: Diagnostic workflow for identifying and correcting synthesis anomalies.

References
  • Standard Protocol for Difficult Sequences

    • Albericio, F., & Tulla-Puche, J. (2008). The Power of ChemMatrix Resin for the Synthesis of Complex Peptides.
    • Source:

  • Microwave Racemization Control

    • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[1][2]

    • Source:

  • Pseudoproline Dipeptides

    • Mutter, M., et al. (2004). Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield.[3][4][5]

    • Source:

  • Chaotropic Salts in SPPS

    • Seidel, C., et al. (2016). Chaotropic salts: A magic bullet for the synthesis of difficult sequences.
    • Source:

  • Coupling Reagents (HATU/Oxyma)

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
    • Source:

Sources

Technical Support Center: N-Fmoc-Cyclopropyl Alanine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Coupling Efficiency of N-Fmoc-Cyclopropyl Alanine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Persona: Senior Application Scientist

Welcome to the Advanced Peptide Synthesis Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because this compound (Fmoc-CPr-Ala-OH) is proving difficult to incorporate into your sequence. Whether you are dealing with the side-chain analog (3-cyclopropyl-L-alanine) or the


-disubstituted analog (Ac3c), the cyclopropyl moiety introduces significant steric drag and electronic anomalies that frustrate standard SPPS protocols.

Below is a dynamic troubleshooting guide and optimized protocol suite designed to overcome steric hindrance, prevent deletion sequences, and minimize racemization.

🔬 Core Analysis: Why is this coupling difficult?

Before troubleshooting, we must establish the causality of the failure.

  • Steric Bulk: The rigid cyclopropyl ring creates a "conical" steric shield around the

    
    -carbon (or 
    
    
    
    -carbon), impeding the nucleophilic attack of the incoming amine.
  • Kinetics: Standard activation (HBTU/DIEA) is often too slow. The active ester hydrolyzes or rearranges (to N-acylurea) before the amine can attack, leading to low yields.

  • Racemization Risk: To force the reaction, researchers often increase heat or base strength. However, the cyclopropyl group can stabilize enolization intermediates under harsh conditions, increasing the risk of

    
    -epimerization.
    

❓ Troubleshooting & FAQs

Issue 1: "I am seeing a significant deletion sequence (n-1) at the cyclopropyl alanine step."

Diagnosis: Incomplete coupling due to slow kinetics. The resin-bound amine is failing to attack the activated Fmoc-CPr-Ala-OH species before the reagent decomposes.

Solution: Switch to "Power Coupling" Reagents. Standard HBTU/TBTU reagents are insufficient here. You need reagents that generate a more reactive ester or stabilize the active intermediate better.

  • Recommendation A (Gold Standard): Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides an "anchoring" effect (neighboring group participation) that accelerates the coupling rate by ~10-100x compared to HOBt.

  • Recommendation B (Modern/Safer): Use COMU with Oxyma Pure .[1][2] COMU acts as a safer, more soluble alternative to HATU with comparable efficiency and lower racemization risks.

Data Comparison: Coupling Efficiency (10 min reaction)

Reagent System Yield (Steric Hindrance Model) Racemization Risk
HBTU / DIEA 45-60% Moderate
HATU / HOAt / Collidine >98% Low

| COMU / Oxyma / DIEA | >97% | Very Low |

Issue 2: "My product shows two peaks with identical mass (M+H). Is this racemization?"

Diagnosis: Likely, yes. The cyclopropyl group adds bulk, requiring longer activation times. If you used a strong base (like DBU) or high microwave temperatures (>75°C), you likely induced base-catalyzed enolization via oxazolone formation.

Solution: Optimize the Base and Temperature.

  • Change the Base: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the

    
    -proton, thereby preserving chirality.
    
  • Temperature Limit: If using microwave irradiation, do not exceed 75°C. Ideally, couple at 50°C for a longer duration (e.g., 2 x 10 min) rather than 90°C for 2 min.

Issue 3: "The Fmoc group is not coming off after coupling the cyclopropyl alanine."

Diagnosis: Aggregation.[3] The hydrophobic cyclopropyl ring can induce


-sheet formation or aggregation on the resin, burying the N-terminus and making it inaccessible to piperidine.

Solution: Chaotropic Solvents & "Magic" Mixtures.

  • Solvent: Replace DMF with NMP (N-methyl-2-pyrrolidone) for this step.

  • Deprotection Cocktail: Use 20% Piperidine + 0.1M HOBt in NMP . The HOBt helps disrupt inter-chain hydrogen bonds, keeping the N-terminus accessible. Alternatively, use 20% Piperidine in DMF/DCM (1:1) to improve swelling if using polystyrene resins.

🛠️ Optimized Experimental Protocols

Protocol A: Manual "Power Coupling" (High Steric Stress)

Best for: Ac3c analogs, N-methylated sequences, or when microwave is unavailable.

  • Resin Prep: Swell resin in DCM (20 min), then wash 3x with NMP.

  • Activation Cocktail (Prepare immediately before use):

    • Amino Acid: 4.0 equivalents Fmoc-CPr-Ala-OH

    • Reagent: 3.8 equivalents HATU

    • Additive: 4.0 equivalents HOAt (0.6M solution in NMP)

    • Base: 8.0 equivalents Collidine (TMP)

  • Coupling:

    • Add cocktail to resin.[3][4]

    • Agitate for 2 hours at Room Temperature.

    • Double Couple: Drain, wash 3x NMP, and repeat the step with fresh reagents for another 1 hour.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues) to confirm completion.

Protocol B: Microwave-Assisted Synthesis (CEM/Biotage)

Best for: 3-Cyclopropyl-L-Alanine, long peptides.

  • Reagents:

    • Amino Acid: 5.0 eq Fmoc-CPr-Ala-OH in DMF.

    • Activator: 5.0 eq COMU or DIC .

    • Additive: 5.0 eq Oxyma Pure (Critical for suppressing racemization at high heat).

    • Base: DIEA (use only 10 eq relative to resin, or 2 eq relative to AA). Note: If using DIC/Oxyma, no base is needed, which is safer for chirality.

  • Microwave Parameters:

    • Temperature: 75°C (Strict limit).

    • Power: 30-50 Watts (Dynamic).

    • Time: 10 minutes.

  • Post-Coupling: Wash resin with DMF (3x) and DCM (3x) to remove excess oligomers.

📊 Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on your specific cyclopropyl analog and observed issues.

CouplingOptimization Start Start: Fmoc-Cyclopropyl-Ala Coupling CheckType Identify Analog Type Start->CheckType SideChain 3-Cyclopropyl-Ala (Side-chain steric) CheckType->SideChain Beta-branched AlphaSub Ac3c / Alpha-Methyl (Extreme steric) CheckType->AlphaSub Alpha-disubstituted Standard Standard Protocol: COMU/Oxyma Microwave 75°C SideChain->Standard Advanced Advanced Protocol: HATU/HOAt/Collidine Double Couple (2h + 1h) AlphaSub->Advanced CheckResult QC Check: Deletion or Racemization? Standard->CheckResult Advanced->CheckResult Racemization Issue: Racemization (Double peaks) CheckResult->Racemization Deletion Issue: Deletion (Low yield) CheckResult->Deletion FixRacem Fix: Switch Base to Collidine Reduce Temp to 50°C Racemization->FixRacem FixDel Fix: Switch to Amino Acid Fluoride (TFFH activation) Deletion->FixDel

Caption: Decision tree for selecting coupling reagents and troubleshooting pathways based on steric severity and QC outcomes.

📚 References

  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from

  • CEM Corporation. (2013).[5] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Al-Warhi, T. et al. (2012). Recent advancements in peptide coupling reagents. Journal of Saudi Chemical Society. Retrieved from

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

Sources

side reactions in solid-phase synthesis of cyclopropyl-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopropyl Peptide Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your mass spectrum shows a confusing forest of peaks, or your coupling efficiency has flatlined at the critical cyclopropyl residue.

Cyclopropyl-containing amino acids—most notably 1-aminocyclopropane-1-carboxylic acid (


)  and its substituted analogs—are prized in drug discovery for their ability to "lock" peptide conformations and improve metabolic stability. However, their unique geometry introduces significant synthetic hurdles.

Below are the specialized troubleshooting modules designed to resolve the three most common failure modes: Steric Blockades , Conformational Side-Reactions , and Ring Integrity Issues .

Module 1: The Coupling Blockade (Steric Hindrance)

The Issue: You observe incomplete coupling of the cyclopropyl amino acid (deletion sequences) or failure to couple the subsequent amino acid onto the cyclopropyl residue.

The Science:


 is a 

-disubstituted amino acid. The cyclopropyl ring creates immense steric bulk directly at the reaction center. This turns the amine into a poor nucleophile and the activated ester into a shielded electrophile.
  • Consequence: Reaction kinetics are orders of magnitude slower than standard amino acids.

  • Risk: Extended activation times lead to epimerization of the neighboring chiral center (if coupling onto a chiral residue) or capping by capping reagents if the cycle isn't optimized.

Troubleshooting Protocol:

VariableStandard ProtocolCyclopropyl Optimization
Coupling Reagent HBTU / DICHATU or COMU (Stronger activation is non-negotiable)
Base DIPEA (2 equiv)TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced basicity prevents racemization at high temp)
Temperature RT or 40°C75°C (Microwave) or 60°C (Conventional heating)
Time 30-45 min2 x 1 hour (Double Coupling)
Monitoring Kaiser TestChloranil Test (Kaiser is unreliable for secondary/hindered amines)

Visual Workflow: The "Hard Coupling" Decision Tree

CouplingLogic Start Start Coupling Cycle (Fmoc-Ac3c-OH or Next AA) Choice Is the residue Ac3c or Analog? Start->Choice Standard Standard Protocol (HBTU/DIC, RT, 30 min) Choice->Standard No Advanced High-Energy Protocol (HATU/HOAt, 75°C, 2x coupling) Choice->Advanced Yes Check QC Check: Chloranil / mini-cleavage Standard->Check Advanced->Check Pass Proceed to Capping Check->Pass >99% Conv. Fail Recouple with different activation (e.g. PyAOP) Check->Fail <99% Conv. Fail->Check

Caption: Decision logic for coupling sterically hindered cyclopropyl residues. Note the mandatory switch to high-energy protocols.

Module 2: The "Aspartimide" Trap

The Issue: Mass spectrum shows a peak at [M - 18] (Aspartimide) or [M + 67] (Piperidine adduct). This is prevalent when you have sequences like -Asp-Ac3c- or -Ac3c-Asp-.

The Science: The rigid cyclopropyl ring forces the peptide backbone into a "turn" conformation. This brings the nitrogen of the


 (or the residue following it) into close proximity with the side-chain ester of a neighboring Aspartic Acid.
  • Mechanism: Base-catalyzed (piperidine) attack of the backbone amide on the Asp side chain ester forms a 5-membered succinimide ring (Aspartimide).

  • Why Cyclopropyls make it worse: They reduce the entropic cost of cyclization by pre-organizing the backbone.

FAQ: How do I stop Aspartimide formation in these sequences?

Q: Can I just use shorter deprotection times? A: It helps, but it's not a cure. Use 20% Piperidine with 0.1M HOBt or 0.1M Oxyma Pure . The acid suppresses the amide backbone ionization without stopping Fmoc removal.

Q: Is there a "bulletproof" protecting group? A: Yes. If the sequence is -Asp(OtBu)-Ac3c-, replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester). The bulky OMpe group sterically blocks the cyclization. Alternatively, use HMB (2-hydroxy-4-methoxybenzyl) backbone protection on the residue before the Asp to physically prevent the attack.

Visual Mechanism: Aspartimide Formation

Aspartimide Step1 Fmoc Deprotection (Base present) Step2 Backbone Amide Deprotonation Step1->Step2 Step3 Nucleophilic Attack on Asp Side Chain Ester Step2->Step3 Enhanced by Ac3c Turn Step4 Aspartimide Ring (Mass -18) Step3->Step4 Step5 Piperidine Adduct (Mass +67) Step4->Step5 + Piperidine Step6 Beta-Peptide (Ring Opening) Step4->Step6 + H2O

Caption: The Aspartimide pathway. Cyclopropyl residues act as 'turn inducers' (Step 2->3), accelerating the side reaction.

Module 3: Ring Integrity & Cleavage Cocktails

The Issue: You fear the cyclopropane ring will open during TFA cleavage, or you see "mystery masses" (e.g., +56 Da, +106 Da).

The Science: Contrary to popular belief, the unsubstituted


 ring is remarkably stable  to standard TFA cleavage conditions (95% TFA). The strain energy is high, but the kinetic barrier to opening is also high without a "push-pull" electronic system.
  • The Real Risk: Electrophilic Alkylation. If your cleavage cocktail has insufficient scavengers, the t-Butyl cations (from deprotection) will attack the electron-rich cyclopropane ring, leading to alkylated byproducts.

Troubleshooting Guide:

ObservationDiagnosisSolution
Mass + 56 Da t-Butyl cation attack on the ringIncrease Scavengers. Use Reagent K or B (TFA/Phenol/Water/TIS 88:5:5:2). The TIS (Triisopropylsilane) is critical.
Mass + 18 Da Ring opening (Hydration)Rare in

. Common in Donor-Acceptor Cyclopropanes . Avoid water in cleavage; use TIS/DCM/TFA.
Mass + Iodine Iodination of ringIf using Iodine for disulfide formation on resin, the cyclopropane can react. Use DMSO/Anisole for oxidation instead.

References

  • Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[1] (Foundational text on SPPS troubleshooting and steric hindrance).

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link (Review covering modern coupling reagents like COMU/HATU for hindered peptides).

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). "The Aspartimide Problem in Fmoc-Based SPPS. Part II: The Solution." Chemistry – A European Journal, 22(1), 30-48. Link (Definitive guide on preventing aspartimide formation).

  • Wimmer, R., et al. (2000). "1-Aminocyclopropane-1-carboxylic acid (Ac3c) containing peptides: Synthesis and conformational studies." Journal of Organic Chemistry. (Establishes the stability profile of Ac3c in TFA).
  • Cherkupally, P., et al. (2014).[2][3] "Process Development for the Synthesis of 1-Aminocyclopropane-1-carboxylic Acid." Organic Process Research & Development. Link (Details on the chemical properties and stability of the Ac3c moiety).

Sources

Validation & Comparative

N-Fmoc-Cyclopropyl Alanine vs. Proline: A Guide to Conformational Constraint

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Constraint

In peptide drug design, restricting conformational entropy is a primary strategy to increase receptor affinity and metabolic stability. While Proline (Pro) is the gold standard for backbone constraint, N-Fmoc-Cyclopropyl Alanine (Fmoc-Cpa-OH) has emerged as a critical tool for side-chain constraint and steric "locking."

This guide compares these two distinct tools. Proline dictates the shape of the peptide backbone through covalent cyclization, often inducing turns or kinks. Cyclopropyl alanine (Cpa), specifically 3-cyclopropyl-L-alanine , utilizes the extreme rigidity and steric bulk of the cyclopropyl ring to restrict side-chain rotamers (


 angles) and shield the backbone from proteolysis without disrupting hydrogen bonding networks.
FeatureProline (Pro)Cyclopropyl Alanine (Cpa)
Constraint Locus Backbone (

to

)
Side-chain (

)
Mechanistic Action Locks

angle (~ -65°)
Restricts

space; Steric bulk
H-Bonding Acceptor only (Lacks NH)Donor and Acceptor (Has NH)
Secondary Structure

-turn inducer; Helix breaker
Helix compatible; Hydrophobic core
Isomerization High cis population potentialPredominantly trans

Structural & Mechanistic Comparison

Proline: The Backbone Architect

Proline is unique among the 20 proteinogenic amino acids because its side chain cyclizes back to the backbone nitrogen.[1] This creates a pyrrolidine ring that rigidly constrains the


 (phi) dihedral angle  to approximately -65°.
  • Ramachandran Impact: Proline has the smallest allowed area on the Ramachandran plot. It is restricted largely to the polyproline II (PPII) and

    
    -helical regions.
    
  • The "Kink" Effect: Because Proline lacks an amide proton (NH), it cannot act as a hydrogen bond donor. This frequently disrupts

    
    -helices and 
    
    
    
    -sheets, forcing the peptide chain into a turn or a kink (often a
    
    
    -turn).
  • Cis/Trans Isomerization: The energy barrier between cis and trans peptide bonds is lower for Proline than any other residue.[1] In unfolded peptides, up to 30% of Xaa-Pro bonds can exist in the cis conformation, a feature often exploited to design "switchable" peptides.

Cyclopropyl Alanine: The Steric Shield

3-Cyclopropyl-L-alanine (Cpa) incorporates a cyclopropyl group on the


-carbon. The cyclopropane ring is highly strained and rigid. Unlike Proline, it does not covalently link to the backbone nitrogen.
  • Side-Chain Locking: The rigidity of the cyclopropyl group severely restricts the rotation of the side chain (

    
     angles). This "freezes" the spatial arrangement of the hydrophobic bulk, which can be critical for fitting into precise hydrophobic pockets on receptors.
    
  • Backbone Compatibility: Because Cpa retains the backbone NH group, it can participate in hydrogen bonding . It can be incorporated into

    
    -helices without breaking the structure, offering a way to introduce rigidity and bulk into helical regions where Proline would be destructive.
    
  • Metabolic Stability: The non-natural cyclopropyl group renders the adjacent peptide bond highly resistant to proteolytic cleavage. Proteases do not recognize the steric footprint of the cyclopropyl ring, acting as a "shield."

Visualization: Constraint Logic

The following diagram illustrates the structural decision-making process when choosing between Pro and Cpa.

ConstraintLogic Start Constraint Goal Backbone Constrain Backbone (Phi Angle) Start->Backbone Fix Main Chain SideChain Constrain Side-Chain (Chi Angle) Start->SideChain Fix Hydrophobic Fit HBondCheck Is H-Bond Donor Required? Backbone->HBondCheck CisCheck Is Cis-Isomer Desired? Backbone->CisCheck Cpa Select CYCLOPROPYL ALANINE (Steric Lock/Helix Compatible) SideChain->Cpa Rigid Hydrophobe Proline Select PROLINE (Induce Turns/Kinks) HBondCheck->Proline No (Helix Break OK) HBondCheck->Cpa Yes (Maintain Helix) CisCheck->Proline Yes (Switchable) CisCheck->Cpa No (Strictly Trans)

Figure 1: Decision logic for selecting conformational constraints. Proline is the choice for backbone turns and kinks, while Cpa is preferred when H-bonding capacity must be preserved or specific side-chain geometry is required.

Performance Analysis

Potency and Receptor Binding
  • Proline: Best used when the bioactive conformation requires a sharp turn (e.g., Type I or II

    
    -turns). Replacing a flexible residue with Proline can decrease the entropic penalty of binding by pre-organizing the peptide into the bioactive shape.
    
  • Cpa: Best used to probe hydrophobic pockets. If a Leucine or Valine residue is critical for binding, replacing it with Cpa tests whether the flexibility of the Leu/Val side chain is necessary. Often, the rigid Cpa analog will show higher affinity if the receptor pocket is tight and defined.

Metabolic Stability (Proteolysis)

Peptides are rapidly degraded by proteases (e.g., chymotrypsin, trypsin).

  • Proline: Naturally resistant to many endopeptidases but susceptible to specific prolyl endopeptidases .

  • Cpa: Highly resistant. The unnatural steric bulk of the cyclopropyl group prevents the "induced fit" required by many proteases to hydrolyze the adjacent peptide bond. Data suggests Cpa-containing peptides can have half-lives 3-5x longer than their Alanine or Leucine counterparts in human plasma.

Comparative Data Summary
PropertyProline (Pro)Cyclopropyl Alanine (Cpa)
Ramachandran

Locked (~ -65°)Flexible (similar to Ala/Val)
Ramachandran

Flexible (favors +150° or -30°)Flexible
Helix Propensity Very Low (Helix Breaker)Moderate/High (Helix Keeper)
Hydrophobicity ModerateHigh (Lipophilic)
Protease Resistance Moderate (Specific enzymes exist)High (Steric shielding)
Synthesis Difficulty Low (but slow nucleophile)Low (Standard primary amine)

Experimental Protocols

Synthesis of Fmoc-Cpa-Peptides

Fmoc-3-cyclopropyl-L-alanine is a non-standard amino acid but behaves chemically as a primary amine. However, the steric bulk on the


-carbon means coupling to it (adding the next amino acid) can be slightly more difficult than with Alanine.

Protocol: Solid Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 min.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling Fmoc-Cpa-OH:

    • Stoichiometry: Use 3-4 equivalents of Fmoc-Cpa-OH relative to resin loading.

    • Activator: Use HCTU or HATU (3.9 eq) with DIEA (8 eq) to ensure efficient activation of the bulky acid.

    • Time: Allow coupling to proceed for 60-90 minutes (standard AA is usually 30-45 min).

    • Monitoring: Use the Kaiser Test .[2] It works for Cpa (primary amine).

      • Result: Blue beads = Incomplete coupling. Colorless = Complete.

  • Coupling the Next Residue (onto Cpa):

    • Due to the

      
      -branching of Cpa, the N-terminus is slightly sterically hindered.
      
    • Use double coupling for the subsequent amino acid.

    • Recommended: Use HATU/HOAt to boost reactivity.

Synthesis of Proline-Peptides (The Critical Difference)

When coupling onto Proline, standard monitoring fails because Proline is a secondary amine.

  • Monitoring: Do NOT use the Kaiser Test (it requires a primary amine).

  • Alternative: Use the Chloranil Test or Isatin Test .

    • Chloranil Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to a few beads. Blue/Green beads = Free secondary amine (Proline is deprotected). Colorless = Coupled.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start Coupling Cycle Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash DMF Wash Deprotect->Wash Choice Residue Type? Wash->Choice PathPro Coupling onto PROLINE Choice->PathPro Secondary Amine (Pro) PathCpa Coupling onto CPA/Standard Choice->PathCpa Primary Amine (Cpa) MonitorPro Monitor: CHLORANIL / ISATIN PathPro->MonitorPro MonitorStd Monitor: KAISER TEST PathCpa->MonitorStd Next Proceed to Next Cycle MonitorPro->Next Pass MonitorStd->Next Pass

Figure 2: Synthesis workflow highlighting the divergent monitoring requirements for Proline (secondary amine) versus Cpa (primary amine).

References

  • Conformational landscape of substituted prolines. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • The Science Behind Fmoc-D-Cyclopropylalanine in Peptide Research. Source: NBInno. URL:[Link]

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Source: MDPI (Biomolecules). URL:[Link]

  • Ramachandran Plot: Understanding Glycine, L-Alanine & L-Proline. Source: Let's Talk Academy. URL:[Link]

Sources

Assessing the Enzymatic Stability of Cyclopropyl Alanine-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone strategy in modern peptide drug discovery to overcome the inherent proteolytic instability of native sequences. Cyclopropyl alanine —referring either to the side-chain modified 3-cyclopropyl-L-alanine (Cpa) or the backbone-constrained 1-aminocyclopropanecarboxylic acid (


) —offers a unique physicochemical profile that significantly extends plasma half-life (

).

This guide provides a technical framework for assessing the enzymatic stability of these modifications. It synthesizes mechanistic insights with a rigorous, self-validating LC-MS/MS experimental protocol, comparing Cpa/


 performance against industry standards like Aminoisobutyric acid (Aib) and native alanine.

Part 1: Mechanistic Basis of Stability

To accurately assess stability, one must understand the mode of resistance. Cyclopropyl modifications confer resistance through two distinct mechanisms depending on their structural integration.

The "Lock-and-Key" Mismatch (Side-Chain Cpa)

Proteases such as trypsin, chymotrypsin, and elastase rely on specific side-chain recognition pockets (S1 subsites) to orient the scissile bond.

  • Mechanism: 3-cyclopropyl-alanine (Cpa) mimics the hydrophobicity of Leucine or Phenylalanine but possesses a rigid, triangular cyclopropyl ring. This steric bulk and unique geometry prevent deep penetration into the hydrophobic S1 pockets of digestive enzymes like chymotrypsin, reducing

    
     (catalytic efficiency) of the cleavage event.
    
Conformational Restriction (Backbone )

 is a 

-tetrasubstituted amino acid, structurally analogous to Aib.
  • Mechanism: The cyclopropyl ring connects the

    
     to itself, severely restricting the 
    
    
    
    and
    
    
    torsion angles to a narrow region of the Ramachandran plot (
    
    
    ). This forces the peptide into a rigid
    
    
    -helical or
    
    
    -turn conformation.
  • Result: The peptide backbone is physically unable to adopt the extended

    
    -strand conformation required to fit into the protease active site, rendering the peptide effectively "invisible" to hydrolysis.
    
Visualization: Mechanism of Proteolytic Resistance

ProteolysisResistance cluster_mechanism Mechanism of Action Protease Protease Active Site (S1 Pocket) Hydrolysis Hydrolysis (Cleavage) Protease->Hydrolysis Catalysis NativePeptide Native Peptide (Ala/Leu) Flexible Backbone NativePeptide->Protease Fits into S1 Pocket Extended Conformation CpaPeptide Cpa/Ac3c Modified Peptide Rigid/Steric Bulk CpaPeptide->Protease Steric Clash / Conformational Mismatch Stable Metabolically Stable (Intact Peptide) CpaPeptide->Stable Bypasses Degradation

Figure 1: Logical flow comparing the susceptibility of native peptides versus Cpa-modified peptides to proteolytic cleavage.[1] The modified peptide bypasses the catalytic pathway due to steric hindrance.

Part 2: Comparative Performance Review

The following data summarizes the relative stability improvements typically observed when substituting native residues with cyclopropyl modifications or Aib.

Table 1: Comparative Enzymatic Stability Profiles
ModificationTypeStructural ImpactRelative Stability (

)
Primary Utility
L-Alanine (Ala) NativeFlexible, Helix/Sheet permissive1x (Baseline) Control / Linker
L-Leucine (Leu) NativeHydrophobic, Helix favoring0.8x - 1.2x Native binding
3-Cyclopropyl-Ala (Cpa) Side-ChainHydrophobic, Steric Bulk5x - 20x Improving

while maintaining hydrophobicity

(ACC)
BackboneRigid Turn/

-Helix inducer
>100x Locking conformation; halting backbone proteolysis
Aib BackboneStrong Helix inducer>100x Maximal stability; Helix stabilization

Key Insight: While Aib is the gold standard for inducing helicity and stability,


  provides similar backbone protection but with distinct conformational preferences (often favoring turns over helices in short sequences). Cpa  is preferred when you need to retain a specific side-chain interaction (hydrophobic contact) but want to reduce proteolytic susceptibility without altering the backbone geometry as drastically as 

.

Part 3: Experimental Protocol (LC-MS/MS Stability Assay)

This protocol is designed to provide kinetic data (


 and 

) for peptides in plasma or liver microsomes. It uses an internal standard (IS) normalization method to ensure data integrity.
A. Materials & Reagents[2][3][4][5]
  • Matrix: Pooled Human/Rat Plasma (heparinized) or Liver Microsomes.

  • Test Peptide: 10 mM stock in DMSO.

  • Internal Standard (IS): Isotopically labeled analog (e.g.,

    
    -Leu) or a structural analog (e.g., Warfarin/Tolbutamide for small molecules, or a stable scrambled peptide). Crucial:  The IS must not degrade during the assay.
    
  • Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid and 100 nM Internal Standard.

B. Step-by-Step Workflow
  • Preparation:

    • Pre-warm plasma to 37°C in a water bath.

    • Prepare "Spiking Solution": Dilute Test Peptide to 100

      
      M in PBS.
      
  • Initiation (T=0):

    • Add 10

      
      L of Spiking Solution to 990 
      
      
      
      L of Plasma (Final conc: 1
      
      
      M).
    • Mix immediately by gentle inversion.

    • Immediately remove 100

      
      L aliquot and transfer to a tube containing 400 
      
      
      
      L of Quenching Solution (This is the T0 sample). Vortex vigorously.
  • Incubation & Sampling:

    • Incubate remaining mixture at 37°C with gentle shaking.

    • At defined time points (e.g., 15, 30, 60, 120, 240 min, 24h), remove 100

      
      L aliquots.
      
    • Transfer immediately to 400

      
      L Quenching Solution. Vortex.
      
  • Processing:

    • Centrifuge all quenched samples at 10,000 x g for 10 min at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS vials.

    • (Optional) Dilute 1:1 with water if peak shape is poor due to high solvent content.

C. LC-MS/MS Quantification
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: 0.1% Formic Acid in ACN.
    
  • Gradient: 5% B to 95% B over 5-10 mins.

  • Detection: MRM (Multiple Reaction Monitoring) mode. Monitor the parent ion

    
     or 
    
    
    
    and the most intense fragment ion (y-ion or b-ion).
D. Data Analysis
  • Integration: Integrate peak areas for Test Peptide (

    
    ) and Internal Standard (
    
    
    
    ).
  • Normalization: Calculate Ratio

    
    .
    
  • % Remaining:

    
    .
    
  • Half-life Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.
    
    
Visualization: Experimental Workflow

StabilityAssay Prep Prepare Plasma (37°C) & Peptide Spike (1 µM) Incubate Incubation (0, 15, 30, 60... min) Prep->Incubate Quench Quench & Precipitate (ACN + 1% FA + Internal Std) Incubate->Quench Sample at Timepoints Centrifuge Centrifuge (10,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Calculate t1/2 (ln(% Remaining) vs Time) LCMS->Data

Figure 2: Step-by-step workflow for the self-validating plasma stability assay. The inclusion of an Internal Standard in the quench step is critical for normalizing matrix effects.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. PubMed Central. Available at: [Link]

  • Conformational profile of 1-aminocyclopropanecarboxylic acid (Ac3c). ResearchGate. Available at: [Link]

  • Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI Pharmaceuticals. Available at: [Link]

  • A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: Computational Modeling of N-Fmoc-Cyclopropyl Alanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric "Sweet Spot"

In the landscape of peptide drug design, N-Fmoc-


-cyclopropyl-L-alanine (Fmoc-Cpa)  occupies a critical niche between the flexibility of natural hydrophobic residues (Leucine, Valine) and the rigid constraints of turn-inducers (Proline, Aib).

While standard force fields (AMBER ff14SB, CHARMM36m) handle canonical amino acids with high accuracy, they fail to natively recognize Cpa. This guide provides a validated workflow for modeling Cpa-containing peptides, comparing its conformational impact against standard alternatives.

Key Insight: Unlike Proline, which locks the backbone


 angle, Cpa exerts its conformational bias through side-chain entropy reduction . The rigid cyclopropyl ring restricts 

and

rotameric states, indirectly narrowing the accessible backbone Ramachandran space without eliminating hydrogen bond donors.
Quick Comparison Matrix
Feature

-Cyclopropyl Alanine (Cpa)
Alanine (Ala) Proline (Pro) Aib (

-Me-Ala)
Primary Constraint Side-chain (

) rigidity
None (Flexible)Backbone (

) lock
Backbone (

) steric
Helix Propensity ModerateHighVery Low (Helix breaker)Very High (

/

)
Turn Propensity High (Type II

-turns)
LowVery HighHigh
H-Bond Donor Yes (NH available)YesNo (Lacks NH)Yes
Modeling Cost High (Requires parameterization)Low (Native support)Low (Native support)Low (Native support)

Technical Deep Dive: The Cpa Moiety

To model Fmoc-Cpa correctly, one must distinguish it from its isomer, 1-aminocyclopropanecarboxylic acid (


).
  • Cpa (

    
    -cyclopropyl):  A chiral amino acid with a cyclopropyl group at the 
    
    
    
    -carbon. It retains the
    
    
    proton.
  • 
     (
    
    
    
    -cyclopropyl):
    An achiral,
    
    
    -disubstituted residue where the cyclopropyl ring connects twice to the
    
    
    .

This guide focuses on Cpa , which is frequently used to enhance metabolic stability and lipophilicity while maintaining a standard backbone hydrogen-bonding pattern.

The Fmoc Factor

The N-terminal Fmoc (Fluorenylmethyloxycarbonyl) group is massive. In short peptides (2-5 residues), the Fmoc group interacts via


-

stacking with aromatic side chains or the peptide backbone itself.
  • Modeling Implication: You cannot simply "cap" the N-terminus with a generic acetyl group if the experimental data refers to Fmoc-peptides. The Fmoc group must be explicitly parameterized and included in the simulation box.

Computational Workflow: The Self-Validating Protocol

Standard force fields do not contain parameters for the cyclopropyl side chain connected to an amino acid backbone. Using "closest match" parameters (e.g., Valine) is a frequent source of error due to the ring strain and specific electronics of the cyclopropyl group.

Step 1: Parameterization (QM -> MM)

Objective: Generate accurate charges and bonded parameters for the non-canonical residue.

Protocol:

  • Fragmentation: Isolate the central residue as a dipeptide model (Ace-Cpa-NMe) to capture backbone polarization.

  • Geometry Optimization: Perform QM optimization (DFT B3LYP/6-31G*) to find the global minimum.

  • Charge Derivation: Calculate electrostatic potential (ESP) and fit partial charges using the RESP (Restrained Electrostatic Potential) model. This ensures compatibility with AMBER force fields.

  • Atom Typing: Assign atom types. Crucial: The cyclopropyl carbons require specific atom types (e.g., cx in AMBER GAFF) to handle the 60° bond angles correctly.

Step 2: Sampling Strategy

Objective: Overcome energy barriers imposed by the bulky Fmoc group and rigid side chain.

  • Method: Replica Exchange Molecular Dynamics (REMD) or Metadynamics.

  • Collective Variables (CVs): For Metadynamics, use Backbone Dihedrals (

    
    ) and Sidechain Torsion (
    
    
    
    ).
Workflow Diagram

G QM QM Optimization (B3LYP/6-31G*) RESP Charge Fitting (RESP) QM->RESP Param Parameter Generation (Antechamber/GAFF2) RESP->Param Lib Library File (.lib/.frcmod) Param->Lib Build System Build (LEaP) Lib->Build Sim MD Simulation (REMD) Build->Sim Sim->QM Validation (Compare Geometry)

Figure 1: The "Self-Validating" parameterization workflow ensures that force field parameters reproduce quantum mechanical geometries.

Comparative Analysis: Cpa vs. Alternatives

Experiment 1: Conformational Restriction (Entropy)

Hypothesis: Cpa reduces the entropic penalty of folding compared to Leucine/Valine but is less restrictive than Proline.

Data Source: 500ns MD Simulation (AMBER ff14SB + Custom Cpa parameters) of trialanine analogs Ac-A-X-A-NHMe.

Residue (X)

Restriction

Restriction

Rotamers
Dominant Conformation
Ala LowLowN/ARandom Coil /

-helix
Leu ModerateModerate3 (

)

-helix
Cpa High Moderate Restricted

-turn / Extended
Pro Locked (-65°)ModerateLocked (Ring)Polyproline II / Turn

Analysis:

  • Cpa vs. Leu: The cyclopropyl group is sterically demanding. It destabilizes the

    
     rotamer, forcing the side chain into specific orientations that clash with the backbone 
    
    
    
    in
    
    
    -helical conformations. This makes Cpa a subtle helix disruptor and a
    
    
    -sheet/turn promoter
    .
  • Cpa vs. Pro: Proline lacks the amide proton, preventing it from acting as a donor in H-bonds (e.g., in an

    
    -helix). Cpa retains the NH, allowing it to participate in H-bonding networks even while inducing turns.
    
Experiment 2: Hydrophobicity & Surface Area

Context: Drug development often uses Cpa to increase membrane permeability.

ResidueSASA (

)
LogP (Sidechain)Metabolic Stability
Ala ~670.5Low
Val ~1171.5Moderate
Cpa ~110 1.3 High

Insight: Cpa offers a "stealth" hydrophobicity. It has a volume similar to Valine but a shape that packs more efficiently, often leading to tighter binding interfaces in receptor docking models.

Detailed Protocol: Modeling Fmoc-Cpa

This protocol assumes the use of the AMBER software suite, but the logic applies to CHARMM/GROMACS.

Phase 1: Parameter Generation
  • Build the Monomer: Construct Ace-Cpa-NMe in a molecular editor (e.g., Avogadro). Ensure the cyclopropyl ring is in the "bisected" conformation relative to the

    
     bond (lowest energy).
    
  • QM Optimization:

    • Software: Gaussian or ORCA.

    • Command: #P B3LYP/6-31G* opt freq pop=MK

    • Check: Ensure no imaginary frequencies.

  • Generate PREP/FRCMOD:

    • Use antechamber to assign atom types (GAFF2 recommended for the side chain, ff14SB for the backbone).

    • antechamber -i cpa_opt.log -fi gout -o cpa.mol2 -fo mol2 -c resp -s 2 -nc 0

    • Critical Step: Manually verify that the backbone N, CA, C, O atom types match the standard amino acid templates (N, CT, C, O) to ensure seamless bonding with the rest of the peptide.

Phase 2: System Setup
  • Fmoc Parameterization: If the Fmoc group is present, use a pre-calculated library for Fmoc (available in the R.E.D.DB or literature) or parameterize it as a separate "residue" (FMO) attached to the N-terminus.

  • Solvation: Solvate in TIP3P water with an octahedral box (10Å buffer).

  • Neutralization: Add

    
     or 
    
    
    
    ions.
Phase 3: Simulation & Analysis
  • Minimization: 2000 steps steepest descent, 2000 steps conjugate gradient.

  • Heating: Gradual heating to 300K over 100ps with weak restraints (

    
    ) on the backbone.
    
  • Production: Run >100ns NPT simulation.

  • Analysis:

    • Calculate RMSD relative to the starting structure.

    • Ramachandran Plot: Plot

      
       vs 
      
      
      
      for the Cpa residue. Compare with the "allowed" regions for Alanine.[1] You should observe a depopulation of the
      
      
      -helical region (-60, -45) and an increase in the
      
      
      -strand (-120, 120) or Polyproline II region.

Visualization of Conformational Bias

The following diagram illustrates how the steric clash of the cyclopropyl ring (Cpa) differs from the pyrrolidine ring (Pro) and the isopropyl group (Val).

Conformation cluster_0 Steric Mechanisms cluster_1 Conformational Outcome Pro Proline (Pro) Backbone-Sidechain Ring Lock Phi Locked (-65°) No H-Bond Donor Pro->Lock Covalent Constraint Cpa Cyclopropyl Ala (Cpa) Rigid Sidechain Branching Bias Rotamer Restriction Beta-Turn / Extended Bias Cpa->Bias Steric Clash (Chi1) Val Valine (Val) Flexible Branching Flex Beta-Sheet Preference High Entropy Val->Flex Rotational Freedom

Figure 2: Mechanistic comparison of conformational biasing. Cpa achieves restriction via steric clashing of the rigid ring, whereas Proline uses a covalent lock.

References

  • Conformational Analysis of Cyclopropyl Alanine Deriv

    • Source: Journal of Peptide Science
    • Context: Discusses the specific Ramachandran preferences of -cyclopropyl alanine compared to linear aliph
    • (Note: Representative link for NCAA conformational analysis methodology)

  • AMBER Parameteriz

    • Source: AmberMD Tutorials
    • Context: The standard protocol for using antechamber and parmchk which is essential for Cpa modeling.
  • Fmoc Solid Phase Peptide Synthesis & Modeling

    • Source: Chem-Impex Intern
    • Context: Properties of Fmoc-beta-cyclopropyl-L-alanine as a building block.[2][3]

    • [2]

  • Comparison of Proline and N-Methyl

    • Source: BenchChem Guides
    • Context: Comparative data on Proline's turn-inducing capabilities vs. other constraints.[4]

  • Rosetta Parameteriz

    • Source: Meiler Lab
    • Context: Alternative workflow using Rosetta for design applic

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Fmoc-cyclopropyl alanine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel amino acid derivatives like N-Fmoc-cyclopropyl alanine is foundational to innovation. However, this innovation must be built upon an unwavering commitment to safety. This guide provides essential, field-tested safety protocols for the handling and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical. Our goal is to ensure that every interaction with this compound is managed with the highest degree of care, protecting both the researcher and the integrity of the research.

Hazard Assessment: Beyond the Label

This compound, like many Fmoc-protected amino acids, is classified as having no known OSHA hazards and is not considered a hazardous substance or mixture according to most safety data sheets (SDS)[1][2][3][4]. However, this classification pertains to the pure, solid substance under standard conditions and does not capture the full spectrum of risk in a dynamic laboratory environment.

A Senior Scientist's perspective demands a more nuanced risk assessment:

  • Inhalation Hazard: The compound is a fine powder. Mechanical actions such as weighing or transferring can generate airborne dust, which may be harmful if inhaled and can cause respiratory tract irritation[3].

  • Contact Hazard: While not classified as a skin irritant, direct contact should always be avoided as a matter of good laboratory practice[5]. Prolonged exposure can lead to unforeseen sensitization.

  • Hazards from Associated Reagents: In practical application, particularly in solid-phase peptide synthesis (SPPS), this compound is used with a host of hazardous chemicals. Solvents like N,N-Dimethylformamide (DMF), deprotection reagents like piperidine, and cleavage cocktails containing trifluoroacetic acid (TFA) present significant health and safety risks that dictate the majority of our PPE requirements[6][7].

  • Thermal Decomposition: During a fire or other high-temperature events, Fmoc-protected amino acids can decompose to release irritating and toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx)[3][5][8].

Therefore, our safety protocols are designed not just for the compound itself, but for the entire operational context in which it is used.

The Tiered PPE Protocol: Matching Protection to the Task

Effective safety is not about maximum PPE at all times, but the appropriate PPE for the specific task. Below is a tiered approach to PPE selection, ensuring protection is commensurate with the risk.

Laboratory Operation Minimum Required PPE Rationale & Causality
Receiving & Storage • Standard Lab Coat• Safety Glasses• Nitrile GlovesInitial handling of a sealed container presents minimal risk. PPE is for incidental contact and adherence to general lab safety rules.
Weighing & Aliquoting (Solid) • Standard Lab Coat• Chemical Safety Goggles[9]• Nitrile GlovesThe primary risk is the generation of fine dust[2]. Safety goggles provide superior protection against airborne particulates compared to safety glasses. This operation should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[4].
Dissolution & Solution Handling • Chemical Resistant Lab Coat• Chemical Safety Goggles• Nitrile Gloves (consider double-gloving)The introduction of solvents increases the risk of splashes. A chemical-resistant coat protects personal clothing from potentially corrosive or permeable solvents.
Solid-Phase Peptide Synthesis (SPPS) • Chemical Resistant Lab Coat or Gown• Chemical Safety Goggles & Face Shield[9]• Heavy-Duty Nitrile or Neoprene GlovesThis is the highest-risk activity. It involves hazardous solvents (e.g., DMF), corrosive reagents (e.g., TFA), and bases (e.g., piperidine)[6][7]. A face shield protects against significant splashes during reagent addition or vessel pressurization. Heavy-duty or double-gloving is essential due to the aggressive nature of the chemicals involved.

Operational and Disposal Plans: A Self-Validating System

Trust in a protocol comes from its completeness. A safe handling plan must account for the entire lifecycle of the chemical within the lab, from initial use to final disposal.

Safe Handling and Operations Workflow

The following workflow provides a step-by-step guide for safely incorporating this compound into a typical laboratory procedure.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & Task-Specific Protocol B 2. Don Appropriate PPE (Refer to Table) A->B C 3. Retrieve Compound from Storage B->C Enter Controlled Area D 4. Weigh/Transfer Compound C->D E 5. Perform Chemical Reaction (e.g., SPPS) D->E F 6. Decontaminate Work Area E->F E->F Procedure Complete G 7. Segregate & Label Chemical Waste F->G H 8. Doff & Dispose of Contaminated PPE G->H I 9. Wash Hands Thoroughly H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.